molecular formula C8H13ClN2 B1315206 3,5-Dimethylphenylhydrazine hydrochloride CAS No. 60481-36-9

3,5-Dimethylphenylhydrazine hydrochloride

Cat. No.: B1315206
CAS No.: 60481-36-9
M. Wt: 172.65 g/mol
InChI Key: RSBQANBNDXZFIY-UHFFFAOYSA-N
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Description

3,5-Dimethylphenylhydrazine hydrochloride: is an organic compound with the molecular formula C8H13ClN2. It is a derivative of phenylhydrazine, where the phenyl ring is substituted with two methyl groups at the 3 and 5 positions. This compound is typically found as a white to pale brown powder and is soluble in water .

Biochemical Analysis

Biochemical Properties

3,5-Dimethylphenylhydrazine hydrochloride plays a significant role in biochemical reactions, particularly in the synthesis of indole derivatives through the Fischer indole synthesis protocol . This compound interacts with various enzymes and proteins, including hydrazine derivatives and ketones, to form hydrazones. The nature of these interactions involves nucleophilic addition reactions, where the nitrogen atom in this compound acts as a nucleophile, attacking the carbonyl carbon of ketones to form stable hydrazone products .

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce oxidative stress in cells, leading to changes in the expression of genes involved in antioxidant defense mechanisms. Additionally, this compound can alter cellular metabolism by affecting the activity of enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It binds to specific enzymes and proteins, leading to enzyme inhibition or activation. For example, it can inhibit the activity of certain oxidoreductases, thereby affecting redox reactions within the cell. Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to reduced efficacy. Long-term exposure to this compound can result in cumulative effects on cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert its biochemical effects without causing significant adverse reactions. At higher doses, this compound can induce toxic effects, including oxidative stress, cellular damage, and alterations in organ function. Threshold effects have been observed, where a specific dosage range triggers noticeable biochemical and physiological changes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as oxidoreductases and hydrolases, influencing metabolic flux and metabolite levels. The compound can undergo biotransformation, leading to the formation of metabolites that may have distinct biochemical properties. These metabolic pathways play a crucial role in determining the compound’s overall effects on cellular function and organismal health .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within specific tissues can influence its biochemical effects and toxicity. Understanding the transport mechanisms is essential for predicting the compound’s behavior in biological systems .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be targeted to particular cellular compartments or organelles through targeting signals or post-translational modifications. The subcellular localization of this compound can affect its activity and function, influencing its interactions with biomolecules and its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethylphenylhydrazine hydrochloride typically involves the following steps :

    Diazotization: 3,5-Dimethylaniline is reacted with hydrochloric acid and sodium nitrite at low temperatures (-5 to 0°C) to form a diazonium salt.

    Reduction: The diazonium salt is then reduced using stannous chloride dihydrate in hydrochloric acid to yield 3,5-Dimethylphenylhydrazine.

    Hydrochloride Formation: The resulting hydrazine is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: The industrial production of this compound follows similar steps but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The process involves the use of large reactors and precise temperature control to maintain the integrity of the product .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethylphenylhydrazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding azo compounds.

    Reduction: It can be reduced to form amines.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Conditions typically involve the use of bases or acids to facilitate the reaction.

Major Products:

Scientific Research Applications

3,5-Dimethylphenylhydrazine hydrochloride has several applications in scientific research :

    Chemistry: It is used in the synthesis of indole derivatives through the Fischer indole synthesis protocol.

    Biology: It is involved in the biological evaluation of novel antitubercular compounds.

    Medicine: It is used in the development of drugs targeting drug-resistant strains of Mycobacterium tuberculosis.

    Industry: It serves as an intermediate in the production of various pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

  • 3,4-Dimethylphenylhydrazine hydrochloride
  • 2,5-Dimethylphenylhydrazine hydrochloride
  • 4-Ethylphenylhydrazine hydrochloride

Comparison: 3,5-Dimethylphenylhydrazine hydrochloride is unique due to the specific positioning of the methyl groups on the phenyl ring, which influences its reactivity and the types of reactions it can undergo. This positioning makes it particularly useful in the synthesis of certain indole derivatives and in the development of antitubercular agents .

Properties

IUPAC Name

(3,5-dimethylphenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.ClH/c1-6-3-7(2)5-8(4-6)10-9;/h3-5,10H,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSBQANBNDXZFIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NN)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50505732
Record name (3,5-Dimethylphenyl)hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50505732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60481-36-9
Record name Hydrazine, (3,5-dimethylphenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60481-36-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,5-Dimethylphenyl)hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50505732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Dimethylphenylhydrazine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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